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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)acetamide

Cat. No.: B2998473

An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide: Structure, Properties, and
Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical
data. It lies in understanding the intricate relationship between a molecule's structure and its
potential applications, particularly in the dynamic field of drug development. This guide is
crafted for fellow researchers and scientists, offering a comprehensive and practical
perspective on 2-(4-Chlorophenyl)acetamide. We will delve into its fundamental chemical
properties, explore its three-dimensional structure, and contextualize its utility as a valuable
building block in medicinal chemistry. The emphasis here is on the "why"—the causal links
between molecular characteristics and synthetic strategy—to empower your research
endeavors.

Molecular Identity and Structural Elucidation

2-(4-Chlorophenyl)acetamide is a substituted aromatic amide that serves as a versatile
intermediate in organic synthesis. Its identity is established by the following identifiers:

» IUPAC Name: 2-(4-chlorophenyl)acetamide[1]

e CAS Number: 20101-92-2[1]
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e Molecular Formula: CsHsCINO[1][2][3]
o InChl Key: BFYGROHYLCZLGS-UHFFFAOYSA-N[1][3]

« Canonical SMILES: C1=CC(=CC=C1CC(=0)N)CI[1]

Core Structure and Crystallography

The molecule consists of a para-substituted chlorophenyl ring linked to an acetamide moiety
via a methylene bridge. This seemingly simple arrangement possesses significant structural
nuances revealed by X-ray crystallography.

The crystal structure of 2-(4-Chlorophenyl)acetamide is orthorhombic.[2] A critical feature is
the spatial relationship between the aromatic ring and the acetamide group. These two planar
moieties are not coplanar; instead, the acetamide group is significantly twisted out of the
benzene plane, with a reported dihedral angle of 83.08°.[2] This pronounced twist is a key
conformational feature that influences the molecule's intermolecular interactions and reactivity.

In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds.
Specifically, N—H---O interactions link adjacent molecules, forming layers and stabilizing the
crystal lattice.[2] This hydrogen bonding capability is a crucial determinant of the compound's
physical properties, such as melting point and solubility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for
its application in research and development.

Physicochemical Properties

The key physicochemical data for 2-(4-Chlorophenyl)acetamide are summarized below.
These properties are critical for selecting appropriate solvents for reactions and purification, as
well as for predicting the compound's behavior in biological systems.
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Property Value Source
Molecular Weight 169.61 g/mol [11[3]
Physical Form Solid [3]
XLogP3 (Lipophilicity) 15 [1]
Hydrogen Bond Donors 1 (from -NH2) [1]
Hydrogen Bond Acceptors 1 (from C=0) [1]

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure verification.

'H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the
aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the para-
substituted ring, a singlet for the methylene (-CHz-) protons adjacent to the ring and carbony!l
group (typically 3.5-4.0 ppm), and a broad singlet for the two amide (-NHz) protons which
may exchange with D20.

e 13C NMR: The carbon spectrum will display a signal for the carbonyl carbon (C=0) in the
downfield region (typically >170 ppm), four distinct signals for the aromatic carbons (with two
having higher intensity due to symmetry), and a signal for the aliphatic methylene carbon (-
CH2-).

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands.
These include N-H stretching vibrations for the primary amide (two bands, typically 3100-
3500 cm™1), a strong C=0 (amide I) stretching band around 1640-1680 cm~%, and C-Cl
stretching in the fingerprint region.

¢ Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) at m/z
169 and a characteristic M+2 peak at m/z 171 with an intensity of approximately one-third of
the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/643286
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds011494
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds011494
https://pubchem.ncbi.nlm.nih.gov/compound/643286
https://pubchem.ncbi.nlm.nih.gov/compound/643286
https://pubchem.ncbi.nlm.nih.gov/compound/643286
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2-(4-Chlorophenyl)acetamide and its derivatives is often a straightforward
process, making it an accessible intermediate for further molecular elaboration. A common and
reliable method involves the amidation of an activated carboxylic acid derivative.

Experimental Protocol: Synthesis from 2-(4-
Chlorophenyl)acetyl Chloride

This protocol describes a general procedure for synthesizing N-substituted 2-(4-
chlorophenyl)acetamide derivatives, which can be adapted for the parent compound by using
ammonia. The causality behind this approach is the high reactivity of the acyl chloride, which
readily undergoes nucleophilic acyl substitution with an amine.

Step 1: Activation of Carboxylic Acid

e 2-(4-Chlorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride
(SOCI2) or oxalyl chloride, to form the highly reactive intermediate, 2-(4-chlorophenyl)acetyl
chloride.

o Rationale: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to an
acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic
attack.

Step 2: Nucleophilic Acyl Substitution

o The generated 2-(4-chlorophenyl)acetyl chloride is dissolved in an aprotic solvent (e.g.,
dichloromethane, THF).

e The solution is cooled (typically to 0 °C) to manage the exothermic nature of the reaction.

e A suitable amine (or ammonia for the parent compound) is added, along with a non-
nucleophilic base such as triethylamine (TEA) or pyridine.

o Rationale: The amine acts as the nucleophile. The added base is crucial; it neutralizes the
HCI byproduct generated during the reaction, preventing it from protonating the amine
nucleophile and rendering it unreactive.

Step 3: Workup and Purification
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e The reaction mixture is typically washed with dilute acid (to remove excess base and amine),
followed by a base (like NaHCOs solution) and brine.

e The organic layer is dried over an anhydrous salt (e.g., Na2SOa4 or MgSOa), filtered, and the
solvent is removed under reduced pressure.

e The crude product is then purified, typically by recrystallization or column chromatography.

« Rationale: This aqueous workup sequence effectively removes impurities and byproducts,
leading to a purer final compound. Recrystallization is often effective for solid products,
exploiting differences in solubility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.
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Diagram: General synthesis workflow for 2-(4-Chlorophenyl)acetamide derivatives.
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Applications in Drug Development and Research

While 2-(4-Chlorophenyl)acetamide itself is not typically an active pharmaceutical ingredient,
its structural motif is of significant interest in medicinal chemistry. It serves as a key building
block for more complex molecules with potential therapeutic activities.

» Scaffold for Bioactive Molecules: Research has shown that incorporating the 2-(4-
chlorophenyl)acetamide moiety into various heterocyclic systems can lead to compounds
with a range of biological effects. These include potential anticancer, antimicrobial, and anti-
inflammatory properties.[4][5] The chlorophenyl group can engage in hydrophobic and
halogen-bonding interactions within biological targets, while the acetamide portion provides a
key hydrogen bonding motif.

e Synthetic Intermediate: The compound is a valuable intermediate for multi-step syntheses.[5]
The primary amide can be further functionalized, or it can be hydrolyzed back to the
carboxylic acid if needed, providing synthetic flexibility.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. 2-(4-
Chlorophenyl)acetamide has specific hazards that must be managed appropriately.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 2-(4-Chlorophenyl)acetamide is
classified as follows:

e Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
o Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]

» Signal Word: Warning[1]

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, the following precautions are mandatory:
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» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment:
o Wear protective gloves (nitrile or other chemically resistant material).
o Wear safety glasses with side-shields or goggles.
o Alab coat is required to prevent skin contact.

» Handling Practices: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Do not
eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out
of the workplace.[1]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-(4-Chlorophenyl)acetamide is a well-defined chemical entity whose value lies in its utility as
a synthetic intermediate. Its distinct three-dimensional structure, governed by the non-planar
arrangement of its core moieties and intermolecular hydrogen bonding, dictates its physical
properties. A firm grasp of its synthesis, reactivity, and spectroscopic signature allows
researchers to confidently employ it as a building block in the rational design of novel
compounds, particularly in the pursuit of new therapeutic agents. As with any chemical, a
rigorous approach to safety and handling is essential for its responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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